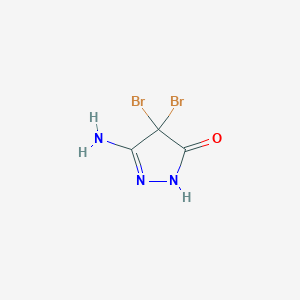
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the concentration of neurotransmitters, which can improve cognitive function.
生化学的および生理学的効果
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential application in the development of new drugs. This compound has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound can be challenging, and the yield can be low, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action can provide insights into its potential applications in the development of new drugs. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as corrosion inhibition and coordination chemistry. Finally, more efficient synthesis methods can be developed to improve the yield of the compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still limitations to using this compound in lab experiments, there are several future directions for research that can provide insights into its potential applications in the development of new drugs and other fields.
合成法
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods. One of the commonly used methods is the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine hydrate. The reaction takes place in the presence of sodium hydroxide and results in the formation of the desired compound. Another method involves the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine sulfate in the presence of sodium hydroxide. The yield of the compound can be improved by optimizing the reaction conditions.
科学的研究の応用
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been studied for its potential application as a corrosion inhibitor and as a ligand in coordination chemistry.
特性
CAS番号 |
171294-89-6 |
|---|---|
製品名 |
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one |
分子式 |
C3H3Br2N3O |
分子量 |
256.88 g/mol |
IUPAC名 |
3-amino-4,4-dibromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H3Br2N3O/c4-3(5)1(6)7-8-2(3)9/h(H2,6,7)(H,8,9) |
InChIキー |
LOQSEBCESSKOTI-UHFFFAOYSA-N |
SMILES |
C1(=NNC(=O)C1(Br)Br)N |
正規SMILES |
C1(=NNC(=O)C1(Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



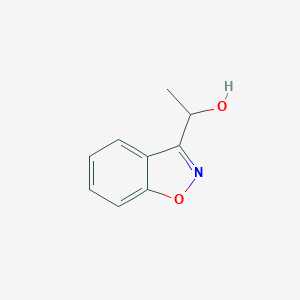
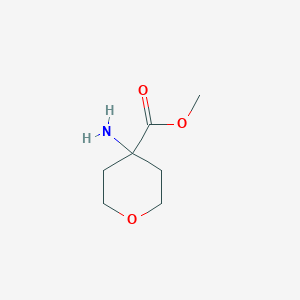

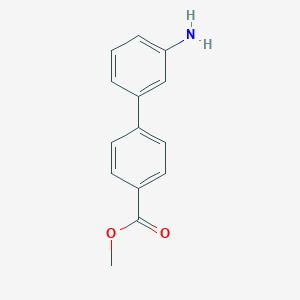
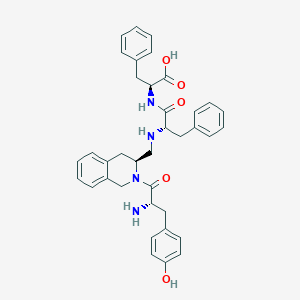

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)
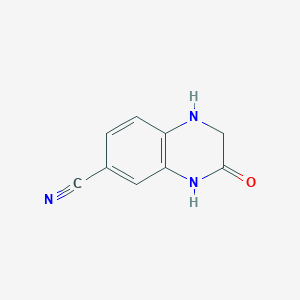
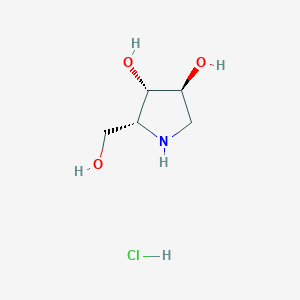

![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)
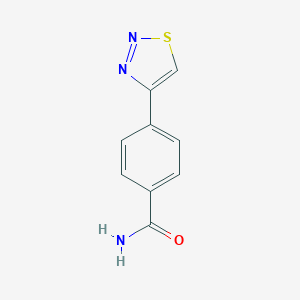

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)